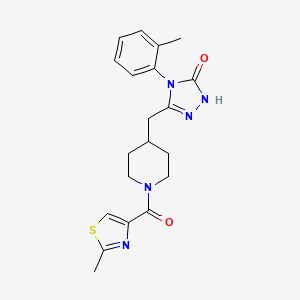

3-((1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2-methylphenyl)-3-[[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13-5-3-4-6-17(13)25-18(22-23-20(25)27)11-15-7-9-24(10-8-15)19(26)16-12-28-14(2)21-16/h3-6,12,15H,7-11H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIDVVJWVJZJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CSC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogs identified in the literature:

Key Findings from Structural Comparisons:

Core Heterocycle Variations :

- The triazol-5(4H)-one core in the target compound contrasts with thiocarbonyl (in), pyrazole-oxime (in), and isoxazolone (in) cores. Triazolone’s electron-deficient nature may improve binding to enzymatic active sites compared to isoxazolone.

Substituent Effects: The 2-methylthiazole-4-carbonyl group in the target compound offers a balance of lipophilicity and hydrogen-bond acceptor capacity, unlike the adamantyl group in (highly lipophilic) or the hydroxypiperidine in (polar).

Piperidine Modifications :

- Piperidin-4-ylmethyl in the target compound is less polar than the 4-hydroxypiperidine in but more conformationally restricted than the piperazine in.

Molecular Weight and Drug-Likeness :

- The target compound (MW 408.46) falls within the acceptable range for oral bioavailability, unlike the higher-MW adamantyl derivative (499.65).

Methodological Considerations

Structural analyses of these compounds rely on tools like SHELXL for refinement and ORTEP-III for molecular visualization. For example, the thiazole and triazolone rings in the target compound likely exhibit planar geometries, as observed in related structures.

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The triazolone core is typically synthesized via cyclization of thiosemicarbazide precursors. For example, Zaheer et al. demonstrated that microwave-assisted condensation of thiourea derivatives with hydrazines yields 1,2,4-triazol-5-ones in ≤25 minutes at 280–317°C, achieving 97% yields compared to 78% via conventional reflux. Applied to the target compound:

Reagents :

Mechanism :

- Nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular cyclization and elimination of ammonia.

Alternative Routes: Hydrazine-Carbonyl Cyclization

Lee et al. reported a one-pot synthesis of 1,3,5-trisubstituted triazoles via hydrazine-carbonyl cyclization under microwave conditions (1 minute, 85% yield). Adapting this method:

- Reaction :

Acylation of the Piperidine Nitrogen

Synthesis of 2-Methylthiazole-4-Carbonyl Chloride

The acylating agent is prepared from 2-methylthiazole-4-carboxylic acid:

N-Acylation of Piperidine

The piperidine nitrogen is acylated using Schotten-Baumann conditions:

- Conditions :

- Microwave Enhancement :

Comparative Analysis of Synthetic Methods

Table 1. Optimization of Key Steps via Microwave vs. Conventional Heating

Purification and Characterization

Column Chromatography :

- Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted acyl chloride and byproducts.

Recrystallization :

Spectroscopic Data :

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation :

Steric Hindrance During Acylation :

- Bulky acyl chlorides require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.